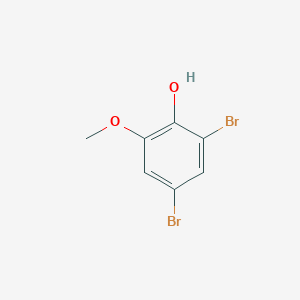

2,4-Dibromo-6-methoxyphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

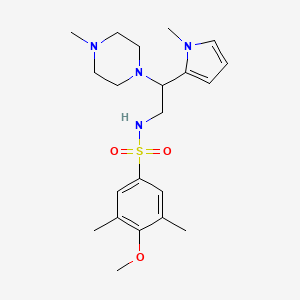

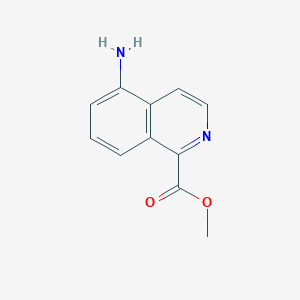

2,4-Dibromo-6-methoxyphenol is a chemical compound with the molecular formula C7H6Br2O2 . It has a molecular weight of 281.93 . It is a phenolic compound containing two bromine atoms and a methoxy functional group .

Molecular Structure Analysis

The molecular structure of this compound has been characterized by FT-IR, 1H NMR, 13C NMR . Single crystal XRD studies reveal that the compound crystallizes into a triclinic crystal system with P-1 space group .

Physical and Chemical Properties Analysis

This compound has a melting point of 64-65 °C and a predicted boiling point of 261.0±35.0 °C . The predicted density is 1.954±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 7.88±0.23 .

Aplicaciones Científicas De Investigación

1. Quantum Mechanical Calculations and Radical Scavenging Activities

(Alaşalvar et al., 2014) investigated the molecular structure and quantum mechanical calculations of compounds closely related to 2,4-Dibromo-6-methoxyphenol. They performed X-ray crystallographic analysis, FT-IR, and Density functional method calculations. Their study highlighted the compounds' radical scavenging activities, indicating their potential in therapeutic and medicinal applications.

2. Thermochemistry and Hydrogen Bonding of Methoxyphenols

Varfolomeev et al. (2010) conducted thermochemical, Fourier transform infrared (FTIR)-spectroscopic, and quantum-chemical studies of methoxyphenols, including this compound. They explored the thermodynamic properties and hydrogen bonding behaviors of these compounds, revealing their significance in various chemical reactions and potential biological activities (Varfolomeev et al., 2010).

3. Role in Biomass Analysis

Vane and Abbott (1999) investigated methoxyphenols as proxies for terrestrial biomass. They examined the chemical changes in lignin during hydrothermal alteration, revealing the role of methoxyphenols in understanding organic geochemical processes (Vane & Abbott, 1999).

4. Prototropy and Radical Scavenging Activity

Kaştaş et al. (2017) explored the prototropy and radical scavenging activities of Schiff bases derived from methoxyphenols. Their findings suggest potential uses of these compounds in pharmaceutical and food industries due to their antiradical activities (Kaştaş et al., 2017).

5. Inhibitory Properties in Biochemical Reactions

Balaydın et al. (2012) studied the inhibitory properties of methoxyphenol derivatives on carbonic anhydrase enzymes. These findings indicate potential applications in developing treatments for various diseases like glaucoma and epilepsy (Balaydın et al., 2012).

6. Atmospheric Reactivity and Environmental Impact

Lauraguais et al. (2014) examined the atmospheric reactivity of methoxyphenols, including their role in secondary organic aerosol formation and gas-phase oxidation products. This research is crucial for understanding the environmental impact of these compounds (Lauraguais et al., 2014).

Propiedades

IUPAC Name |

2,4-dibromo-6-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAONXLSELHLPBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Chloro-3,5-dimethylphenoxy)acetylamino]benzoic acid](/img/structure/B2402278.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402281.png)

![Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2402296.png)

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2402299.png)